5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17386416
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O2 |
|---|---|
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H6N2O2/c11-5-6-4-9-10-2-1-7(12)3-8(6)10/h1-5,9H |
| Standard InChI Key | WKXIMIVYOQHIQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC1=O)C(=CN2)C=O |
Introduction
Structural and Chemical Identity of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Core Structure and Functional Groups
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde features a bicyclic pyrazolo[1,5-a]pyridine core, where a pyrazole ring is fused with a pyridine ring at positions 1 and 5. The compound is distinguished by two critical substituents:
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A hydroxyl group (-OH) at position 5, which enhances hydrogen-bonding potential and influences electronic distribution.
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A carbaldehyde group (-CHO) at position 3, providing a reactive site for further chemical modifications such as condensation or nucleophilic addition .
The molecular formula is C₉H₆N₂O₂, with a molecular weight of 174.16 g/mol. Computational models predict a planar geometry for the fused ring system, while the aldehyde group introduces slight distortion due to steric and electronic effects .
Comparative Analysis with Analogous Compounds
To contextualize its uniqueness, Table 1 compares 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde with structurally related derivatives:
The 5-hydroxy substitution in the target compound introduces distinct electronic effects, potentially modulating interactions with biological targets such as enzymes or receptors .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis of 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde is documented in the literature, analogous methods from patent US4097483A provide a plausible route:
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Core Formation: Condensation of aminopyrazole derivatives with α,β-unsaturated aldehydes under acidic conditions to construct the pyrazolo[1,5-a]pyridine skeleton .
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Functionalization:
Key challenges include regioselectivity at C5 and avoiding over-oxidation of the aldehyde moiety. Purification typically involves column chromatography or recrystallization from nonpolar solvents .
Physicochemical Characteristics
Experimental data for the exact compound remain scarce, but predictions based on analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) due to hydrogen-bonding capacity.
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Melting Point: Estimated 180–185°C, inferred from structurally similar aldehydes .
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Stability: Susceptible to oxidation at the aldehyde group under basic conditions, necessitating inert storage environments .
Biological Activity and Mechanistic Insights
Hypothetical Pharmacological Profile
Although direct studies on 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde are lacking, related pyrazolopyridines exhibit diverse activities:
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Kinase Inhibition: Substituted pyrazolo[1,5-a]pyridines demonstrate RET kinase inhibitory activity, crucial in cancer therapeutics . The aldehyde group may act as a covalent warhead targeting catalytic lysine residues .
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Antiprotozoal Effects: Analogous compounds show efficacy against Trypanosoma spp., likely through interference with purine metabolism .
Structure-Activity Relationships (SAR)
The compound’s bioactivity is hypothesized to depend on:
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C5 Hydroxyl: Enhances binding to polar enzyme pockets via hydrogen bonds.
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C3 Aldehyde: Enables Schiff base formation with primary amines in target proteins, facilitating irreversible inhibition .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The dual functionality of 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde makes it a promising scaffold for:
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Covalent Inhibitors: Aldehyde group facilitates targeted covalent modification of disease-related enzymes .
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Anticancer Agents: RET kinase inhibition observed in analogs suggests potential for oncology applications .
Synthetic Intermediate
The aldehyde group serves as a handle for further derivatization:
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Condensation Reactions: Formation of hydrazones or imines for combinatorial library synthesis.
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Nucleophilic Additions: Grignard reactions to introduce alkyl or aryl chains at C3 .
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No pharmacokinetic or toxicity data exist for this specific compound.
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Synthetic Optimization: Current routes from patents require validation and yield improvement .
Research Priorities
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